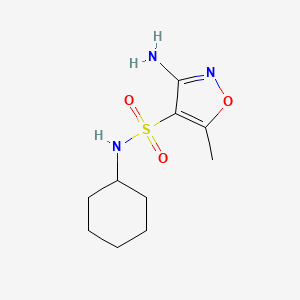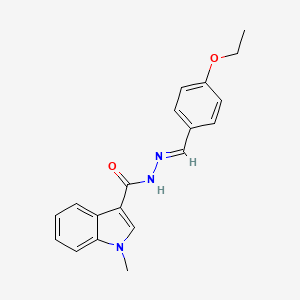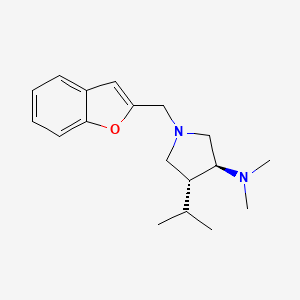![molecular formula C16H25N3O3 B5534186 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534186.png)
6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride, also known as JNJ-7925476, is a novel compound that has gained considerable attention in the field of scientific research. This chemical compound has been synthesized and studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP). The NOP receptor is a G protein-coupled receptor that is involved in the modulation of pain, stress, and anxiety. By blocking the NOP receptor, 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride may reduce pain and anxiety-related behaviors.
Biochemical and Physiological Effects
6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been found to reduce pain and anxiety-related behaviors in animal models. 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride has also been shown to have anti-inflammatory and anticonvulsant effects. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride is its potential as a novel therapeutic agent for the treatment of various diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical potential. However, one of the limitations of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride. First, further research is needed to determine the clinical potential of the compound in the treatment of various diseases, including Alzheimer's disease, epilepsy, and neuropathic pain. Second, the mechanism of action of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride needs to be further elucidated to better understand its pharmacological effects. Third, the synthesis method of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride needs to be optimized to improve its availability for research purposes. Fourth, the potential adverse effects of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride need to be further studied to ensure its safety for clinical use. Finally, the potential applications of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride in other fields, such as agriculture and environmental science, need to be explored.
Métodos De Síntesis
6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride is a complex chemical compound that requires a sophisticated synthesis method. The synthesis of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride involves several steps, including the reaction of 4-(3-pyridinyloxy)-1-piperidine with 6-bromohexanol, followed by the reaction of the resulting product with 1,4-oxazepane. The final product is then purified and converted into its dihydrochloride salt form. The synthesis of 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride is a challenging process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, epilepsy, and neuropathic pain. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical potential.
Propiedades
IUPAC Name |
6-[(4-pyridin-3-yloxypiperidin-1-yl)methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c20-16(11-18-6-9-21-13-16)12-19-7-3-14(4-8-19)22-15-2-1-5-17-10-15/h1-2,5,10,14,18,20H,3-4,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUDQUBQCDNQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)CC3(CNCCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(Pyridin-3-yloxy)piperidin-1-YL]methyl}-1,4-oxazepan-6-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5534134.png)
![N-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5534141.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5534142.png)
![N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5534155.png)
![2-[(2-chlorophenyl)(4H-1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol](/img/structure/B5534160.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5534167.png)

![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]-1-propanesulfonamide hydrochloride](/img/structure/B5534193.png)



